Kinase Selectivity Profile: CDK1-IN-2 Exhibits a Distinct Off-Target Profile Compared to the Clinical Candidate Roscovitine
A primary differentiator for CDK1-IN-2 is its selectivity window over CDK5 and GSK3β, which is a critical consideration when choosing a tool compound. While roscovitine is known to potently inhibit CDK5 and CDK7, CDK1-IN-2 demonstrates a 4.3-fold selectivity for CDK1 (IC50 = 5.8 µM) over CDK5 (IC50 = 25 µM) and minimal activity against GSK3β (IC50 > 100 µM) . This contrasts with the broader kinase engagement profile of roscovitine, which can confound cell cycle and transcriptional analyses .
| Evidence Dimension | Kinase Inhibition Selectivity (IC50 values) |
|---|---|
| Target Compound Data | CDK1: 5.8 µM; CDK5: 25 µM; GSK3β: >100 µM |
| Comparator Or Baseline | Roscovitine (Seliciclib): Reported to potently inhibit CDK1, CDK2, CDK5, CDK7, and CDK9 with varying IC50 values (e.g., CDK1 ~0.65 µM). |
| Quantified Difference | CDK1-IN-2 is ~4.3-fold selective for CDK1 over CDK5, while roscovitine is a pan-CDK inhibitor with significant activity against CDK5 and CDK7. |
| Conditions | In vitro kinase activity assays using recombinant CDK/cyclin complexes. |
Why This Matters
This selectivity profile is essential for researchers seeking to isolate CDK1-specific cellular functions without confounding off-target effects on CDK5 or GSK3β-mediated pathways.
